molecular formula C12H18N4O B3022494 (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1082328-25-3

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B3022494
M. Wt: 234.3 g/mol
InChI Key: IYYXNYKRVOGXNP-UHFFFAOYSA-N
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Description

“(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It is related to other compounds such as “3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” and "Methyl-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo pyridin-3-ylmethyl)-carbamic acid tert-butyl ester" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride” has been described . Additionally, a review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular formula of “(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone” is C11H16N4O . The structure of related compounds such as “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume of “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” have been described .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural frameworks, such as pyrazolo[4,3-c]pyridin derivatives, have been synthesized and characterized for their structural properties. These compounds often serve as intermediates in the synthesis of more complex molecules with potential biological activities. For example, the synthesis and structural elucidation of pyrazole and pyridine-containing compounds have been extensively studied, highlighting their relevance in medicinal chemistry and material science. Studies have demonstrated the synthesis of these compounds through various chemical reactions, confirming their structures through spectroscopic methods such as IR, NMR, and mass spectrometry (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).

Antimicrobial Activity

Several derivatives of pyrazolines and pyrazoles, including those containing the pyridinyl moiety, have been synthesized and evaluated for their antimicrobial properties. These studies often aim to identify new therapeutic agents against various bacterial and fungal pathogens. For instance, compounds synthesized by condensing chalcones and isoniazid have shown promising antimicrobial activity, with some derivatives exhibiting higher efficacy than standard drugs (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Anticancer Activity

Research has also focused on evaluating the anticancer potential of pyrazole derivatives. Novel compounds have been synthesized and tested against various cancer cell lines, with some showing higher anticancer activity compared to reference drugs. These studies are crucial for the development of new anticancer agents with improved efficacy and specificity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Drug Design

The application of molecular docking studies to similar compounds has provided insights into their potential as drug candidates. By understanding the interactions between these compounds and biological targets, researchers can design molecules with enhanced biological activity and selectivity. This approach has been applied to investigate the antimicrobial and anticancer properties of synthesized compounds, aiding in the identification of promising therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

The safety information for “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride”, a related compound, includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-10-4-5-13-8-9(10)11(14-15)12(17)16-6-2-3-7-16/h13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYXNYKRVOGXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone

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